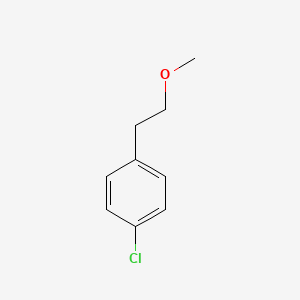

1-Chloro-4-(2-methoxyethyl)benzene

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-chloro-4-(2-methoxyethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c1-11-7-6-8-2-4-9(10)5-3-8/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFNDKCBRVYPUNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Chloro 4 2 Methoxyethyl Benzene

Established Synthetic Routes and Precursors

The foundational approaches to synthesizing 1-chloro-4-(2-methoxyethyl)benzene rely on well-understood reactions that build the molecule step-by-step from readily available precursors. These strategies can be broadly categorized into alkylation and etherification methods and those that involve the direct functionalization of the aromatic ring.

These strategies focus on constructing the methoxyethyl side chain and attaching it to the chlorobenzene (B131634) core, or vice versa. This can be accomplished through a couple of primary routes.

One direct method involves the use of 2-chloroethyl methyl ether as a key reagent. chemicalbook.comnist.govnih.gov This compound provides the pre-formed methoxyethyl group, which can then be attached to a suitable benzene (B151609) derivative. For instance, a Friedel-Crafts alkylation reaction can be employed to introduce the methoxyethyl group onto a chlorobenzene ring. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride, to facilitate the formation of the carbon-carbon bond between the aromatic ring and the side chain. chemdictionary.orgmsu.edu

Alternatively, etherification reactions can be employed. acs.org For example, a precursor like 4-chlorophenylethanol can be reacted with a methylating agent to form the desired ether linkage.

Table 1: Key Reagents in Alkylation/Etherification

| Reagent | CAS Number | Role |

| 2-Chloroethyl methyl ether | 627-42-9 | Source of methoxyethyl group chemicalbook.comnist.gov |

| Aluminum chloride | 7446-70-0 | Lewis acid catalyst chemdictionary.orgchemguide.co.uk |

| 4-Chlorophenylethanol | 15934-03-9 | Precursor with chloro and ethyl groups |

Another important strategy involves the use of phenolic intermediates, such as 4-(2-methoxyethyl)phenol (B22458). google.comresearchgate.netlookchem.com This approach first establishes the methoxyethyl-substituted phenol (B47542), which is then subjected to a chlorination reaction to introduce the chlorine atom at the desired position on the aromatic ring.

The synthesis of 4-(2-methoxyethyl)phenol itself can be achieved through various routes. tubitak.gov.tr One common method involves the palladium-catalyzed reaction of methyl vinyl ether with 4-bromonitrobenzene, followed by hydrogenation and diazotization. researchgate.net Another approach starts with phenol and chloroacetyl chloride, followed by reaction with sodium methoxide (B1231860) and subsequent reduction. google.com Once 4-(2-methoxyethyl)phenol is obtained, it can be chlorinated using standard chlorinating agents to yield 1-chloro-4-(2-methoxyethyl)benzene.

Table 2: Phenolic Intermediates and Their Synthesis

| Intermediate | CAS Number | Synthetic Precursors |

| 4-(2-methoxyethyl)phenol | 56718-71-9 | Methyl vinyl ether, 4-bromonitrobenzene researchgate.netlookchem.com |

| 4-(2-methoxyethyl)phenol | 56718-71-9 | Phenol, Chloroacetyl chloride, Sodium methoxide google.com |

These techniques offer more precise control over the placement of functional groups on the benzene ring. They are particularly useful for constructing polysubstituted aromatic compounds with high regioselectivity. nih.gov

Direct chlorination of a benzene ring already possessing the methoxyethyl side chain is a viable synthetic route. chemdictionary.orgmolport.com The reaction of (2-methoxyethyl)benzene (B124563) with a chlorinating agent, in the presence of a suitable catalyst like iron or aluminum chloride, can lead to the formation of 1-chloro-4-(2-methoxyethyl)benzene. chemguide.co.uklibretexts.org The methoxyethyl group is an ortho-, para-director, meaning it will direct the incoming chlorine atom to the positions adjacent (ortho) and opposite (para) to it on the benzene ring. msu.edu By controlling the reaction conditions, the para-substituted product, 1-chloro-4-(2-methoxyethyl)benzene, can often be obtained as the major product.

Table 3: Chlorination of (2-methoxyethyl)benzene

| Reactant | Reagent | Catalyst | Product |

| (2-methoxyethyl)benzene | Chlorine (Cl₂) | Iron (Fe) or Aluminum chloride (AlCl₃) | 1-Chloro-4-(2-methoxyethyl)benzene |

The formation of the methoxyethyl side chain on a pre-existing chlorobenzene scaffold is another key strategy. themasterchemistry.comlibretexts.orglibretexts.org This can be achieved through a sequence of reactions. For example, Friedel-Crafts acylation of chlorobenzene with acetyl chloride would yield 4-chloroacetophenone. msu.edu This ketone can then be reduced to the corresponding alcohol, 1-(4-chlorophenyl)ethanol, which is subsequently etherified using a methylating agent to form the methoxyethyl group.

Another approach involves the reaction of 4-chlorobenzyl chloride with ethylene (B1197577) glycol to form an intermediate which is then treated with a chlorinating agent like thionyl chloride. chemicalbook.com These multi-step syntheses allow for the careful construction of the desired side chain on the chlorinated aromatic ring.

Protective Group Strategies in Multi-Step Syntheses

In the synthesis of complex molecules, protecting groups play a crucial role by temporarily masking a reactive functional group to prevent it from interfering with reactions occurring at other sites in the molecule. organic-chemistry.org This strategy is particularly relevant in multi-step syntheses where the target molecule, such as 1-chloro-4-(2-methoxyethyl)benzene, contains multiple functional groups that could react under the same conditions. organic-chemistry.org

A protecting group must be easily introduced and removed in high yields and be stable under the specific reaction conditions it is meant to withstand. organic-chemistry.org For instance, in a hypothetical multi-step synthesis leading to 1-chloro-4-(2-methoxyethyl)benzene, if a precursor molecule contains a reactive group that could interfere with the introduction of the chloro or methoxyethyl group, a protecting group would be employed.

The methoxyethyl group itself can be considered a derivative where a protecting group strategy has been implicitly used. For example, the hydroxyl group of 2-(4-chlorophenyl)ethanol (B160499) could be protected before subsequent reactions, or the methoxy (B1213986) group could be introduced via methylation of a corresponding alcohol, where other parts of the molecule might need protection.

Table 1: Common Protecting Groups for Alcohols and Their Cleavage Conditions

| Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions | Stability |

| Methoxymethyl ether | MOM | Chloromethyl methyl ether, base | Acidic conditions | Stable to bases, nucleophiles, and many reducing/oxidizing agents. uwindsor.ca |

| tert-Butyldimethylsilyl ether | TBDMS | TBDMS-Cl, imidazole | Fluoride ions (e.g., TBAF), acidic conditions | Stable to bases and many common reagents. uwindsor.ca |

| Tetrahydropyranyl ether | THP | Dihydropyran, acid catalyst | Acidic conditions (e.g., p-TsOH in MeOH) | Stable to bases, nucleophiles, reductants, and some oxidants. uwindsor.ca |

Emerging and Catalytic Synthesis Approaches

Modern synthetic chemistry continuously seeks more efficient, selective, and environmentally benign methods. For the synthesis of compounds like 1-chloro-4-(2-methoxyethyl)benzene and its analogues, several emerging techniques show significant promise.

Transition metal catalysis has revolutionized organic synthesis by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. jocpr.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for creating aryl compounds. jocpr.com

While direct palladium-catalyzed arylation to form 1-chloro-4-(2-methoxyethyl)benzene might not be the most common route, related methodologies are highly relevant. For example, a palladium catalyst could be used to couple a boronic acid derivative of the methoxyethyl group with a chlorobenzene derivative. arabjchem.org A study on the palladium-catalyzed carbonylation of 1-chloro-4-(1-methoxyethyl)benzene (B13993815) demonstrates the utility of these catalysts in modifying similar structures, achieving a 65% yield of the desired product. d-nb.info

The choice of ligand is critical in these reactions, as it influences the catalyst's activity and selectivity. acs.org N-heterocyclic carbenes (NHCs) have emerged as highly effective ligands for various transition metal-catalyzed reactions. arabjchem.org

Photocycloaddition reactions, which involve the use of light to promote the formation of cyclic compounds, offer unique pathways to complex molecular architectures. wisc.edu While not a direct method for synthesizing 1-chloro-4-(2-methoxyethyl)benzene, photocycloaddition can be used to prepare structurally related analogues. For instance, [2+2] photocycloaddition of olefins is a powerful tool in total synthesis. wisc.edu The synthesis of 1-(tert-butoxy)-4-(2-methoxyethyl)benzene (B1274173) has been achieved using photocycloaddition. These techniques can be used to construct specific ring systems that can be later modified to yield the desired product.

Microwave-assisted synthesis has gained significant traction in organic chemistry due to its ability to dramatically reduce reaction times, increase yields, and improve energy efficiency compared to conventional heating methods. smolecule.combspublications.net The mechanism involves the direct heating of polar molecules through dielectric absorption, leading to rapid and uniform heating. smolecule.com

This technique is applicable to a wide range of reactions, including etherification, which is relevant to the synthesis of the methoxyethyl group. smolecule.com Microwave irradiation has been successfully employed in the α-arylation of diethyl malonate, a key step in the synthesis of various heterocyclic compounds, with reactions completed in as little as 30 minutes. arabjchem.org The use of microwave-assisted synthesis for preparing 1-chloro-4-(2-methoxyethyl)benzene could offer significant advantages in terms of speed and efficiency. bspublications.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | Minutes to hours. bspublications.net |

| Energy Efficiency | Lower | Higher. smolecule.com |

| Heating | Conduction and convection (often uneven) | Direct dielectric heating (uniform). smolecule.com |

| Yields | Often lower | Often higher. smolecule.com |

| Solvent Use | Typically requires a solvent | Can often be performed under solvent-free conditions. bspublications.net |

Industrial-Scale Synthesis and Optimization Principles

The transition from laboratory-scale synthesis to industrial production requires careful consideration of scalability, efficiency, cost-effectiveness, and safety. berrchem.com

Process design for scalability often involves:

Route Scouting: Evaluating multiple synthetic pathways to identify the most economically viable and environmentally friendly option. researchgate.net

Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, catalyst loading, and reaction time to maximize yield and minimize by-product formation. berrchem.com

Continuous Flow Chemistry: Implementing continuous flow reactors can offer advantages over traditional batch processing, including better heat and mass transfer, improved safety, and higher throughput.

Process Analytical Technology (PAT): Utilizing real-time monitoring techniques to ensure consistent product quality and process efficiency. berrchem.com

A one-pot process for a related compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, highlights the efficiency gains from streamlined procedures that avoid the isolation of intermediates. google.com Such strategies are highly desirable in industrial settings to reduce operational time and cost.

Reaction Conditions and Yield Optimization

The synthesis of 1-chloro-4-(2-methoxyethyl)benzene can be approached through various established organic chemistry reactions. The optimization of reaction conditions, including the choice of catalyst, solvent, temperature, and pressure, is critical for maximizing product yield and purity. Research into related compounds provides a strong basis for determining effective synthetic strategies.

One of the primary methods for synthesizing substituted benzene derivatives is through Friedel-Crafts reactions. For instance, the acylation of chlorobenzene can be a key step. In a related synthesis, the acylation of chlorobenzene with 4-iodobenzoyl chloride under Friedel-Crafts conditions resulted in a high yield of 87% for the corresponding ketone. umich.edu This ketone can then be further modified to obtain the desired methoxyethyl group.

Another relevant synthetic pathway involves the modification of a pre-existing side chain on the benzene ring. Palladium-catalyzed carbonylation has been explored for compounds structurally similar to 1-chloro-4-(2-methoxyethyl)benzene. For example, the carbonylation of 1-chloro-4-(1-methoxyethyl)benzene has been studied in detail, providing valuable insights into reaction optimization. d-nb.info

The optimization of this palladium-catalyzed carbonylation focused on several key parameters:

Catalyst System: The choice of both the palladium precursor and the phosphine (B1218219) ligand is crucial. Studies have shown that while Pd(OAc)2 is an effective precursor, the nature of the phosphine ligand significantly impacts the reaction's success. d-nb.info Ligands with bulky substituents, such as bis-di-tert-butylphosphino groups, were found to be less effective. d-nb.info

Solvent: The reaction medium plays a significant role. Methylethylketone (MEK) has been used as an effective solvent in these types of carbonylations. d-nb.info

Temperature and Pressure: These parameters directly influence reaction kinetics and catalyst activity. In the carbonylation of the related compound, optimal results were achieved at 130 °C and 25 bar of CO pressure. d-nb.info Lowering the temperature to 100 °C or the pressure to 10 bar resulted in a drop in catalyst activity, while increasing them to 160 °C or 40 bar CO provided comparable yields. d-nb.info

Acid Co-catalyst: The presence of an acid can be beneficial. For the carbonylation of (1-methoxyethyl)benzene, p-toluenesulfonic acid monohydrate (PTSA·H2O) was found to be an effective co-catalyst. d-nb.info

The following table summarizes the optimization of reaction conditions for the palladium-catalyzed carbonylation of (1-methoxyethyl)benzene, a reaction analogous to what could be applied for the synthesis or modification of 1-chloro-4-(2-methoxyethyl)benzene.

Table 1: Optimization of Palladium-Catalyzed Carbonylation of (1-methoxyethyl)benzene d-nb.info

| Entry | Palladium Precursor | Ligand | Acid | Temperature (°C) | Pressure (bar CO) | Yield (%) |

| 1 | Pd(OAc)₂ | L6 | PTSA·H₂O | 130 | 25 | 95 |

| 2 | Pd(OAc)₂ | L6 | TfOH | 130 | 25 | 85 |

| 3 | Pd(OAc)₂ | L6 | H₂SO₄ | 130 | 25 | 70 |

| 4 | Pd(OAc)₂ | L6 | TFA | 130 | 25 | No Reaction |

| 5 | Pd(OAc)₂ | L6 | Pyridinesulfonic acid | 130 | 25 | No Reaction |

| 6 | Pd(OAc)₂ | L6 | PTSA·H₂O | 100 | 25 | 60 |

| 7 | Pd(OAc)₂ | L6 | PTSA·H₂O | 160 | 25 | 94 |

| 8 | Pd(OAc)₂ | L6 | PTSA·H₂O | 130 | 10 | 55 |

| 9 | Pd(OAc)₂ | L6 | PTSA·H₂O | 130 | 40 | 96 |

Furthermore, etherification reactions are central to the synthesis of the methoxyethyl moiety. In the synthesis of a similar compound, 4-[2-(cyclopropylmethoxy)ethyl]phenol, the etherification of 4-tert-butoxyphenylethanol was carried out using cyclopropyl (B3062369) methyl chloride in dimethyl sulfoxide (B87167) (DMSO) at 60°C, achieving a yield of 72.5%. google.com This suggests that a similar Williamson ether synthesis approach could be viable for introducing the methoxy group in the final step of the synthesis of 1-chloro-4-(2-methoxyethyl)benzene.

The following table outlines the reactants and conditions for a related etherification reaction.

Table 2: Etherification Reaction for a Structurally Related Phenol google.com

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Yield (%) |

| 4-tert-butoxyphenylethanol | Cyclopropyl methyl chloride | Dimethyl sulfoxide (DMSO) | 60 | 72.5 |

By carefully selecting and optimizing these reaction conditions, drawing upon findings from structurally analogous compounds, the synthesis of 1-chloro-4-(2-methoxyethyl)benzene can be achieved with high efficiency and purity.

Chemical Reactivity and Transformation Mechanisms of 1 Chloro 4 2 Methoxyethyl Benzene

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on 1-chloro-4-(2-methoxyethyl)benzene can theoretically occur at two primary sites: the aryl halide center and the methoxyethyl side chain.

Substitution at the Aryl Halide Center

The direct replacement of the chlorine atom on the benzene (B151609) ring by a nucleophile is characteristic of nucleophilic aromatic substitution (SNAr).

Mechanistic Studies of Aromatic Nucleophilic Substitution (SNAr)

Aryl halides like 1-chloro-4-(2-methoxyethyl)benzene are generally resistant to nucleophilic attack under standard SN1 or SN2 conditions due to the strength of the carbon-halogen bond. libretexts.org However, nucleophilic aromatic substitution can proceed through different mechanisms, most notably the addition-elimination pathway.

The generally accepted mechanism for SNAr involves a two-step process:

Addition: The nucleophile attacks the carbon atom bearing the leaving group (chlorine), forming a resonance-stabilized carbanion known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The aromaticity of the ring is temporarily disrupted in this step. libretexts.org

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored. msu.edu

For this mechanism to be efficient, the aromatic ring typically requires activation by strongly electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to the leaving group. libretexts.orglibretexts.org These groups stabilize the negative charge of the Meisenheimer intermediate. masterorganicchemistry.com In 1-chloro-4-(2-methoxyethyl)benzene, the methoxyethyl group is not a strong electron-withdrawing group, meaning the SNAr reaction at the aryl chloride center is expected to be slow and require harsh conditions or catalysis. libretexts.orgmdpi.com

Kinetic studies on related compounds, such as the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with biothiols, have been used to elucidate the SNAr mechanism, confirming the formation of a single kinetic product and suggesting a pathway that may be borderline between a concerted and a stepwise process. frontiersin.org The stability of the intermediate complex is a crucial factor determining the reaction rate. frontiersin.orgmdpi.com

Reactivity with Various Nucleophiles (e.g., Biothiols for Related Compounds)

The reactivity of aryl halides in SNAr reactions is highly dependent on the nucleophile and the substrate. For activated aryl halides like 1-chloro-2,4-dinitrobenzene, reactions with nucleophiles such as dimethylamine (B145610) or biothiols proceed readily. libretexts.orgfrontiersin.org

For less reactive aryl chlorides, such as 1-chloro-4-(2-methoxyethyl)benzene, more forcing conditions or specialized catalysts are often necessary. Copper-catalyzed cross-coupling reactions, for example, are frequently employed to facilitate the reaction of aryl chlorides with N-nucleophiles like amines and amides. mdpi.com In some cases involving very strong bases like sodium amide, substitution can occur via an elimination-addition mechanism involving a highly reactive benzyne (B1209423) intermediate. libretexts.orgvaia.com This, however, can lead to a mixture of products where the incoming group adds to different positions on the ring. vaia.com

The reactivity order of different halogens in SNAr reactions is not straightforward and depends on the reaction conditions. In many cases, the order is F > Cl > Br > I, as the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine, rather than the breaking of the carbon-halogen bond. masterorganicchemistry.comacs.org

Reactivity of the Methoxyethyl Side Chain

The methoxyethyl side chain, -CH₂CH₂OCH₃, offers alternative sites for reactivity. The benzylic carbon (the -CH₂- group directly attached to the ring) is particularly susceptible to certain reactions due to the stabilizing effect of the adjacent aromatic ring on any intermediates formed. libretexts.org

Potential reactions involving the side chain include:

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize alkyl side chains attached to a benzene ring to a carboxylic acid group (-COOH). libretexts.orgopenstax.org This reaction requires the presence of at least one hydrogen atom on the benzylic carbon. libretexts.orgopenstax.org For 1-chloro-4-(2-methoxyethyl)benzene, this would lead to the formation of 4-chlorobenzoic acid.

Nucleophilic Substitution: While less common for this specific structure, the ether linkage within the methoxyethyl group could potentially be cleaved under harsh acidic conditions (e.g., with HBr or HI). Furthermore, related compounds with similar side chains have been noted to undergo substitution reactions. evitachem.com

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. The existing substituents on the ring, in this case, a chloro group and a methoxyethyl group, determine the rate and regioselectivity of the reaction. vanderbilt.eduphiladelphia.edu.jo

Regioselectivity and Directing Effects of Substituents

The position of an incoming electrophile is directed by the electronic effects of the substituents already present on the benzene ring. ulethbridge.ca The two substituents in 1-chloro-4-(2-methoxyethyl)benzene have competing and reinforcing influences.

Chloro Group (-Cl): This group is deactivating, meaning it makes the ring less reactive towards electrophiles than benzene itself. ulethbridge.ca This is due to its strong electron-withdrawing inductive effect (-I). However, it is an ortho, para-director because the lone pairs on the chlorine atom can be donated via resonance (+M effect) to stabilize the carbocation intermediate (arenium ion) formed during attack at these positions. ulethbridge.cayoutube.comorganicchemistrytutor.com

Methoxyethyl Group (-CH₂CH₂OCH₃): This group is classified as an alkyl group. Alkyl groups are generally activating and ortho, para-directing. vanderbilt.eduwikipedia.org They activate the ring through an electron-donating inductive effect (+I) and hyperconjugation, which stabilize the arenium ion intermediate. vanderbilt.edu

When two substituents are present on a ring, the more strongly activating group typically controls the position of further substitution. chemistrysteps.comlibretexts.org In the case of 1-chloro-4-(2-methoxyethyl)benzene, the activating alkyl-type group (-CH₂CH₂OCH₃) has a greater directing influence than the deactivating chloro group.

The available positions for substitution are the four carbons that have hydrogen atoms, which are all ortho to one of the substituents and meta to the other.

| Position of Attack | Relationship to -Cl | Relationship to -CH₂CH₂OCH₃ | Expected Influence |

| C2, C6 | ortho | meta | Favored by -Cl, disfavored by -CH₂CH₂OCH₃ |

| C3, C5 | meta | ortho | Disfavored by -Cl, favored by -CH₂CH₂OCH₃ |

Since the methoxyethyl group is an activator and the chloro group is a deactivator, the electrophilic attack will preferentially occur at the positions that are ortho to the more activating methoxyethyl group (positions 3 and 5). chemistrysteps.comlibretexts.org Therefore, the major products of electrophilic aromatic substitution on 1-chloro-4-(2-methoxyethyl)benzene are expected to be 1-chloro-4-(2-methoxyethyl)-2-substituted-benzene and 1-chloro-4-(2-methoxyethyl)-3-substituted-benzene, with the latter (substitution at positions 3 and 5 relative to the original structure) being the primary outcome.

Friedel-Crafts Type Reactions

Friedel-Crafts reactions are a cornerstone of organic chemistry, enabling the attachment of substituents to an aromatic ring. wikipedia.org These electrophilic aromatic substitution reactions are broadly categorized as alkylations and acylations. wikipedia.orgbyjus.com

In the context of 1-Chloro-4-(2-methoxyethyl)benzene, the directing effects of the substituents on the benzene ring are crucial. The chloro group is a deactivating but ortho-, para-directing substituent, while the (2-methoxyethyl) group is an activating, ortho-, para-directing group. The combined effect of these two groups influences the regioselectivity of the reaction. For instance, in the Friedel-Crafts alkylation of chlorobenzene (B131634) with methyl chloride in the presence of anhydrous aluminum chloride, a mixture of 1-chloro-2-methylbenzene and 1-chloro-4-methylbenzene is formed, with the para isomer being the major product. youtube.com

Friedel-Crafts acylation, which introduces an acyl group (R-C=O) into the aromatic ring, is a particularly useful transformation. byjus.comorganic-chemistry.org This reaction is typically carried out using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). byjus.commasterorganicchemistry.com A key advantage of acylation is that the resulting ketone product is less reactive than the starting material, which prevents multiple substitutions from occurring. wikipedia.orgorganic-chemistry.org The general mechanism involves the formation of a resonance-stabilized acylium ion, which then acts as the electrophile. masterorganicchemistry.com

| Reaction Type | Reactants | Catalyst | Key Features | Typical Products |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | Aromatic Ring + Alkyl Halide | Lewis Acid (e.g., AlCl₃) | Attaches an alkyl group to the ring. masterorganicchemistry.com Can be prone to carbocation rearrangements and polyalkylation. libretexts.org | Alkyl-substituted aromatic compounds. |

| Friedel-Crafts Acylation | Aromatic Ring + Acyl Chloride/Anhydride | Lewis Acid (e.g., AlCl₃) | Attaches an acyl group to the ring. byjus.com Product is deactivated, preventing polysubstitution. wikipedia.orgorganic-chemistry.org | Aromatic ketones. |

Oxidation and Reduction Pathways

The oxidation of alkyl side chains on a benzene ring is a common transformation that typically converts the alkyl group into a carboxylic acid. orgoreview.comlibretexts.orgthemasterchemistry.com This reaction is generally carried out using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid. libretexts.orglibretexts.org A critical requirement for this reaction to proceed is the presence of at least one hydrogen atom on the benzylic carbon (the carbon atom directly attached to the aromatic ring). orgoreview.comlibretexts.org The length of the alkyl chain is generally inconsequential, as the entire chain is cleaved, leaving a carboxylic acid group attached to the ring. orgoreview.comthemasterchemistry.com

While the direct oxidation of the methoxyethyl side chain of 1-Chloro-4-(2-methoxyethyl)benzene is not extensively detailed in the provided search results, the general principles of side-chain oxidation suggest that the benzylic carbon of the methoxyethyl group would be the primary site of attack. However, the presence of the ether oxygen might influence the reaction pathway. A proposed mechanism for the oxidation of methyl ethers to ketones involves chlorination at the ether oxygen, followed by elimination to form an oxocarbenium ion, which is then trapped by water to yield a ketone. acs.org

| Oxidizing Agent | Substrate Requirement | Typical Product | Reference |

|---|---|---|---|

| KMnO₄, K₂Cr₂O₇, Dilute HNO₃ | At least one benzylic hydrogen | Carboxylic acid | orgoreview.com |

| Chromic Acid (CrO₃/H₂SO₄) | At least one benzylic hydrogen | Carboxylic acid | libretexts.org |

The reduction of aryl halides, such as the chloro group in 1-Chloro-4-(2-methoxyethyl)benzene, is a synthetically useful transformation. Catalytic hydrogenation is a common method for the reductive dehalogenation of aryl chlorides and bromides. organic-chemistry.orgresearchwithrutgers.com This process typically involves the use of a palladium-on-carbon (Pd/C) catalyst and a hydrogen source. organic-chemistry.org Aryl bromides are generally reduced more readily than aryl chlorides, often requiring milder conditions and less catalyst. organic-chemistry.orgresearchwithrutgers.com

Selective reduction of the chloro group in the presence of other functional groups is possible. For instance, aryl bromides can be selectively reduced in the presence of nitro, cyano, keto, or carboxylic acid groups. organic-chemistry.org The hydrodechlorination of aryl chlorides can also be achieved under biocompatible conditions using Pd/C and a hydrogen donor like ammonium (B1175870) formate, which is particularly relevant for environmental applications. acs.org

Carbon-Carbon Bond Forming Reactions

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Suzuki-Miyaura and Heck reactions are prominent examples that utilize palladium catalysts to couple aryl halides with other organic molecules. nih.govchemcompute.orgwhiterose.ac.uk

The Suzuki-Miyaura reaction involves the coupling of an aryl halide with an organoboron compound, typically an arylboronic acid, in the presence of a palladium catalyst and a base. nih.govchemcompute.org This reaction is known for its versatility and the relatively low toxicity of its byproducts. nih.gov While aryl chlorides are less reactive than the corresponding bromides and iodides, suitable catalytic systems have been developed to facilitate their coupling. chemcompute.org For instance, the use of specific phosphine (B1218219) ligands can enhance the reactivity of aryl chlorides in Suzuki couplings. nih.gov

The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orglibretexts.org The reaction generally proceeds with high trans selectivity. organic-chemistry.org Similar to the Suzuki reaction, the reactivity of the aryl halide is a key factor, and while aryl bromides and iodides are more commonly used, conditions for the Heck reaction of aryl chlorides have been developed. huji.ac.il

| Reaction | Coupling Partners | Catalyst System | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Aryl Halide + Organoboron Compound | Palladium Catalyst + Base | Forms a new C(sp²)-C(sp²) bond. chemcompute.org Tolerant of many functional groups. chemcompute.org |

| Heck | Aryl Halide + Alkene | Palladium Catalyst + Base | Forms a new C-C bond with an alkene. organic-chemistry.org Often proceeds with high trans selectivity. organic-chemistry.org |

The Wittig rearrangement is a base-catalyzed rearrangement of an ether to an alcohol. wikipedia.orgorganic-chemistry.org The wikipedia.orgclockss.org-Wittig rearrangement, in particular, involves the migration of an alkyl or aryl group. organic-chemistry.orgclockss.org While aryl ethers are typically poor substrates for traditional Wittig rearrangements, certain structural features can facilitate the reaction. clockss.org For instance, the presence of a heteroatom that can direct metallation to the benzylic position can enable the rearrangement. clockss.org The mechanism is thought to involve the formation of a radical-ketyl pair. wikipedia.org

Although direct examples of Wittig rearrangements on 1-Chloro-4-(2-methoxyethyl)benzene were not found, the principles of this reaction can be applied to structurally related aryl ethers. The reaction provides a method for carbon-carbon bond formation, transforming an ether into a carbinol. clockss.orgmdpi.com

Kinetic and Mechanistic Investigations of Chemical Transformations

Nucleophilic Aromatic Substitution: Transformations of 1-Chloro-4-(2-methoxyethyl)benzene, particularly nucleophilic aromatic substitutions, can proceed through different mechanistic pathways depending on the reaction conditions.

Benzyne Intermediate: In the presence of a very strong base, such as sodium hydroxide (B78521) at high temperatures, nucleophilic aromatic substitution on similar chloroarenes is known to proceed via a highly reactive benzyne intermediate . vaia.com This mechanism involves the elimination of hydrogen chloride from the aromatic ring to form a transient species with a triple bond within the benzene ring. The nucleophile then adds to one of the two carbons of the triple bond. This pathway is significant as it can lead to the formation of a mixture of products. vaia.com

Meisenheimer Complex: For nucleophilic aromatic substitutions with less aggressive nucleophiles or on rings activated by strong electron-withdrawing groups, the reaction often proceeds through a two-step addition-elimination mechanism. saskoer.caresearchgate.net The first step, typically the rate-determining step, is the nucleophilic attack on the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex . researchgate.net The second, faster step involves the departure of the chloride leaving group to restore aromaticity.

Palladium-Catalyzed Carbonylation: Detailed mechanistic studies have been performed on isomers of 1-Chloro-4-(2-methoxyethyl)benzene, providing valuable models for its reactivity. In a study on the palladium-catalyzed alkoxycarbonylation of 1-chloro-4-(1-methoxyethyl)benzene (B13993815), a closely related compound, a specific rate-determining step and intermediate were identified. d-nb.info

The following table summarizes key findings from a mechanistic study on a related substrate, which serves as a strong model for the kinetic behavior of 1-Chloro-4-(2-methoxyethyl)benzene under similar conditions. d-nb.info

| Reaction | Substrate | Proposed Rate-Determining Step | Identified Intermediate | Product Yield |

| Palladium-Catalyzed Carbonylation | 1-Chloro-4-(1-methoxyethyl)benzene | Acid-catalyzed elimination of methanol | Styrene derivative | 65% |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides information about the chemical environment of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy of 1-Chloro-4-(2-methoxyethyl)benzene reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as a multiplet in the range of δ 7.10-7.35 ppm. The protons of the ethyl group attached to the benzene ring show characteristic triplet signals for the methylene (B1212753) group adjacent to the ring and the methylene group adjacent to the methoxy (B1213986) group. The methoxy group protons appear as a singlet.

A related compound, (2-Methoxyethyl)benzene (B124563), shows a singlet for the methoxy protons at approximately 3.3 ppm, a triplet for the methylene group adjacent to the oxygen at around 3.6 ppm, and a triplet for the methylene group adjacent to the benzene ring at about 2.8 ppm. The aromatic protons appear as a multiplet between 7.1 and 7.3 ppm. chemicalbook.com For 1-chloro-4-(2-nitrovinyl)benzene, the proton NMR spectrum in CDCl3 shows specific signals that help identify its structure. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for 1-Chloro-4-(2-methoxyethyl)benzene

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons (H-2, H-6) | ~ 7.28 | Doublet |

| Aromatic Protons (H-3, H-5) | ~ 7.17 | Doublet |

| Methylene Protons (-CH₂-Ar) | ~ 2.85 | Triplet |

| Methylene Protons (-CH₂-O) | ~ 3.65 | Triplet |

| Methoxy Protons (-OCH₃) | ~ 3.34 | Singlet |

Note: These are predicted values and may vary slightly in experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of the molecule. The spectrum of 1-Chloro-4-(2-methoxyethyl)benzene will show distinct peaks for each unique carbon atom. The carbon attached to the chlorine atom (C-1) is expected to have a chemical shift around 132 ppm, while the carbon attached to the methoxyethyl group (C-4) will be around 138 ppm. The other aromatic carbons will have signals in the typical aromatic region of 128-130 ppm. The methylene carbons of the ethyl group and the methoxy carbon will appear in the aliphatic region of the spectrum. oregonstate.edu

For comparison, in 1-chloro-4-methoxybenzene, the carbon attached to chlorine is observed at approximately 129 ppm, and the carbon attached to the methoxy group is at about 158 ppm. nist.gov In another related structure, 1-chloro-4-(1-methoxyethyl)benzene (B13993815), the carbon signals are also well-defined, aiding in its structural confirmation. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Chloro-4-(2-methoxyethyl)benzene

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C-Cl) | ~ 132.0 |

| C-2, C-6 | ~ 130.0 |

| C-3, C-5 | ~ 128.5 |

| C-4 (C-CH₂) | ~ 138.0 |

| -CH₂-Ar | ~ 38.0 |

| -CH₂-O | ~ 72.0 |

| -OCH₃ | ~ 59.0 |

Note: These are predicted values and may vary slightly in experimental conditions.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for a more detailed structural elucidation. COSY spectra would show correlations between adjacent protons, for instance, between the two methylene groups of the ethyl chain. HSQC spectra would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra. These advanced techniques are invaluable for unambiguously assigning all proton and carbon signals, especially in complex molecules.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting mass spectrum for 1-Chloro-4-(2-methoxyethyl)benzene would show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of chlorine, this peak would be accompanied by an [M+2]⁺ peak with an intensity of about one-third of the molecular ion peak, which is characteristic of the isotopic abundance of ³⁷Cl.

Common fragmentation pathways would likely involve the loss of a methoxy group (-OCH₃) or the entire methoxyethyl side chain. The cleavage of the bond between the two methylene groups (benzylic cleavage) is also a probable fragmentation, leading to a stable benzylic cation. For instance, in the mass spectrum of the related compound 1-chloro-4-methoxybenzene, prominent peaks are observed for the molecular ion and fragments resulting from the loss of a methyl group or a chloro atom. nist.gov

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, which allows for the determination of the exact elemental composition of the molecular ion and its fragments. This is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. The exact mass of 1-Chloro-4-(2-methoxyethyl)benzene (C₉H₁₁ClO) can be calculated and compared with the experimentally determined mass from HRMS to confirm its elemental composition with high accuracy. HRMS is a standard technique for the definitive identification of newly synthesized compounds and for the analysis of complex mixtures. csic.es

Vibrational Spectroscopy: Infrared (IR) and Raman

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The FT-IR spectrum of 1-Chloro-4-(2-methoxyethyl)benzene would exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. Key expected vibrational frequencies include:

C-H stretching vibrations of the aromatic ring, typically appearing in the region of 3100-3000 cm⁻¹.

Asymmetric and symmetric C-H stretching vibrations of the methylene (-CH₂) and methyl (-CH₃) groups of the methoxyethyl side chain, expected between 2950 and 2850 cm⁻¹.

C-O stretching vibration of the ether linkage, which would give a strong absorption band around 1250 cm⁻¹.

C-Cl stretching vibration , which is expected to appear in the fingerprint region, typically between 800 and 600 cm⁻¹.

C=C stretching vibrations within the benzene ring, which would show multiple bands in the 1600-1450 cm⁻¹ region.

These characteristic absorption bands collectively confirm the presence of the chlorophenyl, ethyl, and methoxy functionalities within the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

While a specific crystallographic study for 1-Chloro-4-(2-methoxyethyl)benzene was not found, analysis of closely related structures provides insight into the expected crystal system and unit cell parameters. For instance, similar small organic molecules often crystallize in monoclinic or orthorhombic systems. The unit cell parameters (a, b, c, α, β, γ) would define the dimensions and angles of the repeating unit of the crystal lattice. These parameters, along with the space group, would be determined from the diffraction pattern of a single crystal of the compound.

A hypothetical data table for the crystallographic parameters is presented below, based on typical values for similar compounds:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

Note: The values in this table are hypothetical and would need to be determined experimentally.

In the solid state, molecules of 1-Chloro-4-(2-methoxyethyl)benzene would be held together by a network of weak intermolecular interactions. These interactions dictate the molecular packing and influence the physical properties of the crystal. Based on the functional groups present, several types of interactions are anticipated:

C-H⋯π interactions: The hydrogen atoms of the ethyl group or the aromatic ring of one molecule can interact with the electron-rich π-system of the benzene ring of a neighboring molecule.

Halogen bonding: The chlorine atom, with its region of positive electrostatic potential (σ-hole), could potentially interact with a nucleophilic atom on an adjacent molecule. However, significant halogen-halogen contacts (Cl⋯Cl) are less common but can occur.

The specific geometry and strength of these interactions would be elucidated from a detailed analysis of the crystal structure obtained through X-ray diffraction.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key analytical technique used to investigate the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like 1-Chloro-4-(2-methoxyethyl)benzene, the most significant electronic transitions are the π → π* transitions associated with the benzene ring.

The benzene chromophore typically exhibits three main absorption bands: an intense primary band (E1-band) around 184 nm, a second primary band (E2-band) near 204 nm, and a less intense secondary band (B-band) with fine structure around 255 nm. hnue.edu.vnspcmc.ac.in The E1 and E2 bands are often referred to as K-bands, while the B-band is also known as the benzenoid band. The B-band arises from a symmetry-forbidden transition, which is why it has a much lower molar absorptivity. spcmc.ac.in

Substitution on the benzene ring significantly influences the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. The substituents on 1-Chloro-4-(2-methoxyethyl)benzene are a chloro group and a 2-methoxyethyl group at positions 1 and 4, respectively.

Chloro Group: The chlorine atom is an auxochrome with non-bonding electrons (n-electrons) and acts as an electron-withdrawing group via induction, but can also donate electron density to the ring through resonance. This leads to a bathochromic shift (a shift to longer wavelengths) of the primary and secondary absorption bands. hnue.edu.vn

2-Methoxyethyl Group: This group consists of an ethyl chain with a terminal methoxy group. Alkyl groups themselves, like the ethyl component, typically cause a small bathochromic shift of the B-band due to hyperconjugation. spcmc.ac.in The methoxy group, being an auxochrome with n-electrons, can engage in n-π conjugation, which generally shifts the E- and B-bands to longer wavelengths and can increase the intensity of the B-band. hnue.edu.vnspcmc.ac.in

The electronic spectrum of 1-Chloro-4-(2-methoxyethyl)benzene is therefore expected to show π → π* transitions characteristic of a substituted benzene ring. Based on the effects of the chloro and methoxyethyl substituents, it is anticipated that the primary and secondary absorption bands will be red-shifted (bathochromic shift) compared to unsubstituted benzene. The presence of both an electron-withdrawing chloro group and an electron-donating methoxyethyl group in a para-like arrangement would likely result in a noticeable shift of the absorption maxima to longer wavelengths.

Detailed research findings on the precise λmax and molar absorptivity values for 1-Chloro-4-(2-methoxyethyl)benzene would require experimental measurement. However, the principles of UV-Vis spectroscopy and the known effects of its constituent functional groups allow for a reliable prediction of its general spectral features.

Table of Predicted UV-Vis Absorption Bands for 1-Chloro-4-(2-methoxyethyl)benzene

| Transition Type | Predicted λmax Range (nm) | Expected Molar Absorptivity (ε) | Notes |

| Primary Band (π → π) | 220 - 240 | High | Shifted to longer wavelength compared to benzene due to substitution. |

| Secondary Band (π → π) | 270 - 290 | Low to Medium | Shifted to longer wavelength with potential loss of fine structure. |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. For 1-Chloro-4-(2-methoxyethyl)benzene, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-311+G(d,p)), provide fundamental insights into its molecular characteristics. researchgate.net

Geometry Optimization and Conformational Analysis

Geometry optimization calculations determine the most stable three-dimensional arrangement of atoms in a molecule, its ground state conformation. For 1-Chloro-4-(2-methoxyethyl)benzene, this involves identifying the bond lengths, bond angles, and dihedral angles that result in the minimum energy.

The conformational flexibility of the 2-methoxyethyl side chain is a key aspect. Rotatable bonds within this chain allow the molecule to adopt various conformations. Computational studies can map the potential energy surface to identify the most stable conformers, which are often a balance between minimizing steric hindrance and optimizing electronic interactions. For similar molecules, it has been shown that gauche conformations in alkoxy chains can be more stable than the trans state. researchgate.net

Table 1: Predicted Geometrical Parameters for 1-Chloro-4-(2-methoxyethyl)benzene (Illustrative)

| Parameter | Predicted Value (B3LYP/6-311+G(d,p)) |

|---|---|

| C-Cl Bond Length | ~1.75 Å |

| C-C (aromatic) Bond Length | ~1.39 - 1.40 Å |

| C-O Bond Length | ~1.37 Å |

| C-C-O Angle | ~118° |

Note: These are typical values for similar structures and would require specific calculations for 1-Chloro-4-(2-methoxyethyl)benzene for precise figures.

Electronic Structure Analysis: Molecular Orbitals and Charge Distribution

The electronic structure dictates a molecule's reactivity. DFT calculations provide information on the distribution of electrons within the molecule, highlighting electron-rich and electron-poor regions. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. acs.orgrsc.org

The presence of the chlorine atom, an electron-withdrawing group, and the methoxyethyl group, which can have both inductive and resonance effects, influences the charge distribution on the benzene (B151609) ring. acs.orgmasterorganicchemistry.com The chlorine atom deactivates the ring towards electrophilic attack through its inductive effect, while the oxygen in the methoxyethyl group can donate electron density to the ring via resonance. acs.orgmasterorganicchemistry.com Natural Bond Orbital (NBO) analysis can further quantify the charge distribution and delocalization of electrons within the molecule. researchgate.net

Table 2: Illustrative Electronic Properties of 1-Chloro-4-(2-methoxyethyl)benzene

| Property | Predicted Value |

|---|---|

| HOMO Energy | (Value in eV) |

| LUMO Energy | (Value in eV) |

| HOMO-LUMO Gap | (Value in eV) |

| Dipole Moment | (Value in Debye) |

Note: Specific values require dedicated DFT calculations.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can aid in the identification and characterization of compounds.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. acs.orgmdpi.com These predictions are based on the calculated electron density around each nucleus. By comparing calculated shifts with experimental data, the structural assignment can be confirmed. Methods like the Gauge-Including Atomic Orbital (GIAO) approach are commonly used for this purpose. researchgate.net

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies that correspond to the infrared (IR) and Raman spectra of a molecule. kit.edunih.govmdpi.com Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or wagging of bonds. Comparing the calculated vibrational spectrum with the experimental one helps in assigning the observed spectral bands to specific molecular motions. nih.govmdpi.com

Elucidation of Reaction Mechanisms and Energy Profiles

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

Transition State Characterization and Activation Energies

For a chemical reaction, computational methods can identify the transition state, which is the highest energy point along the reaction coordinate. frontiersin.org By calculating the energy of the reactants, transition state, and products, the activation energy for the reaction can be determined. This information is critical for understanding the reaction rate and feasibility. For aromatic compounds like 1-Chloro-4-(2-methoxyethyl)benzene, this could involve studying electrophilic aromatic substitution or nucleophilic aromatic substitution reactions. libretexts.orgmsu.edu The presence of both an activating (methoxyethyl) and a deactivating (chloro) group makes the prediction of reaction outcomes and the underlying mechanisms particularly interesting. masterorganicchemistry.com

Analysis of Intermolecular Interactions

Understanding how molecules interact with each other is fundamental to explaining their physical properties and behavior in condensed phases. Computational methods can quantify the strength and nature of these interactions.

For 1-Chloro-4-(2-methoxyethyl)benzene, intermolecular interactions could include van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonds involving the oxygen atom. nih.govnih.gov In a condensed phase, these interactions will govern properties like boiling point and solubility. Computational techniques like Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interactions (NCI) index can be used to visualize and analyze these weak interactions. mdpi.commdpi.com The analysis of intermolecular interactions is also crucial in understanding how the molecule might interact with biological targets or other chemical species. nih.govsmolecule.com

Hirshfeld Surface Analysis and Crystal Packing Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as the normalized contact distance (d_norm) onto the molecular surface, it is possible to identify the specific atoms involved in close contacts and the nature of these interactions. nih.gov

The key interactions expected to govern the crystal packing of 1-Chloro-4-(2-methoxyethyl)benzene would include:

H···H Contacts: Due to the abundance of hydrogen atoms on the benzene ring and the ethyl chain, these contacts are expected to be the most prevalent, contributing significantly to the total Hirshfeld surface area. In many organic molecules, these interactions can comprise over 30-50% of the total contacts. researchgate.netnih.gov

Cl···H/H···Cl Contacts: These represent interactions between the electronegative chlorine atom and hydrogen atoms of neighboring molecules. These halogen-hydrogen contacts are crucial in directing the molecular assembly.

O···H/H···O Contacts: The ether oxygen of the methoxyethyl group can act as a hydrogen bond acceptor, leading to O···H contacts with hydrogen atoms from neighboring molecules.

The table below presents typical percentage contributions of various intermolecular contacts from Hirshfeld surface analyses of functionally related molecules, which can serve as a model for what might be expected for 1-Chloro-4-(2-methoxyethyl)benzene.

| Intermolecular Contact | Typical Contribution (%) | Significance in Crystal Packing |

|---|---|---|

| H···H | ~30 - 50% | Major contribution due to the high abundance of hydrogen atoms. |

| Cl···H/H···Cl | ~15 - 25% | Significant directional interactions influencing molecular arrangement. researchgate.net |

| C···H/H···C | ~10 - 20% | Contribute to the cohesion and stabilization of the crystal lattice. dntb.gov.ua |

| O···H/H···O | ~5 - 15% | Directional interactions involving the ether oxygen that can influence packing motifs. nih.gov |

Hydrogen Bonding Characteristics

The molecule 1-Chloro-4-(2-methoxyethyl)benzene possesses functional groups capable of participating in weak hydrogen bonding, which can influence its physical properties and crystal structure.

The primary hydrogen bond acceptor in the molecule is the oxygen atom of the methoxy (B1213986) group. This ether oxygen has lone pairs of electrons that can interact with hydrogen bond donors from neighboring molecules. In the solid state, this could lead to the formation of C—H···O interactions, where hydrogen atoms from the benzene ring or the ethyl group of an adjacent molecule interact with the oxygen atom. nih.govnih.gov

The molecule itself lacks a conventional hydrogen bond donor (like an O-H or N-H group). Therefore, in a pure substance, the hydrogen bonding is limited to the aforementioned acceptor roles with activated C-H groups acting as donors.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For 1-Chloro-4-(2-methoxyethyl)benzene, MD simulations can provide valuable insights into its dynamic behavior in the liquid state or in solution. hu-berlin.deacs.org

A key area of investigation using MD would be the conformational dynamics of the 2-methoxyethyl side chain. This chain has several rotatable bonds, and MD simulations can map the potential energy surface associated with these rotations, revealing the most stable conformers and the energy barriers between them. This is crucial for understanding the molecule's flexibility and its average shape in a dynamic environment. aip.org

Furthermore, MD simulations can be used to study intermolecular interactions and the local structure of the liquid phase. By analyzing radial distribution functions, it is possible to understand how molecules of 1-Chloro-4-(2-methoxyethyl)benzene arrange themselves with respect to each other. For instance, simulations could reveal tendencies for π-π stacking of the benzene rings or specific arrangements due to the polar chloro and methoxy groups. acs.org Studies on similar substituted benzenes have used MD to explore the effects of substituents on intermolecular dynamics and solvation. acs.orgaip.org

The simulations would typically employ a force field, which is a set of parameters describing the potential energy of the system. The choice of force field is critical for obtaining accurate results that correlate well with experimental data.

Applications in Complex Organic Molecule Synthesis and Material Science

Strategic Building Block for Aromatic Frameworks

1-Chloro-4-(2-methoxyethyl)benzene serves as a crucial starting material for constructing more complex aromatic frameworks. The presence of both a chloro and a methoxyethyl group on the benzene (B151609) ring allows for selective chemical transformations. The chlorine atom can be displaced through nucleophilic aromatic substitution reactions, while the methoxyethyl group can be modified through various organic reactions. vaia.com This dual reactivity makes it a valuable component in the synthesis of multifunctional aromatic compounds.

Derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The core structure provided by 1-Chloro-4-(2-methoxyethyl)benzene can be elaborated to create a diverse library of molecules for screening in drug discovery programs.

Precursor for Advanced Chemical Intermediates

The utility of 1-Chloro-4-(2-methoxyethyl)benzene extends to its role as a precursor for a range of advanced chemical intermediates with specific industrial applications.

Intermediates in Pharmaceutical Syntheses (e.g., Metoprolol (B1676517) pathway)

A significant application of 1-Chloro-4-(2-methoxyethyl)benzene lies in its conversion to 4-(2-methoxyethyl)phenol (B22458), a key intermediate in the synthesis of the widely used beta-blocker, Metoprolol. researchgate.netgoogleapis.com The synthesis of Metoprolol involves the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin, followed by reaction with isopropylamine. google.comgoogle.comepo.org

The process for producing 4-(2-methoxyethyl)phenol can start from 4-hydroxyacetophenone, which is brominated and then undergoes a methoxide-bromide exchange to form alpha-methoxy-4-hydroxyacetophenone. googleapis.comgoogle.com A subsequent single-step reduction of this intermediate yields 4-(2-methoxyethyl)phenol. google.com Another synthetic route involves the palladium-catalyzed reaction of methyl vinyl ether with 4-bromonitrobenzene, followed by hydrogenation and diazotization. researchgate.net

A chemoenzymatic protocol has also been developed for the synthesis of (S)-Metoprolol, which involves the kinetic resolution of the chlorohydrin intermediate, 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol, using Candida antarctica lipase (B570770) B. researchgate.net

Table 1: Key Intermediates in the Metoprolol Synthesis Pathway

| Intermediate Compound | Role in Synthesis |

| 4-(2-methoxyethyl)phenol | Starting material for the synthesis of the Metoprolol core structure. researchgate.netgoogleapis.com |

| 1-(2,3-epoxypropoxy)-4-(2-methoxyethyl)benzene | Formed from the reaction of 4-(2-methoxyethyl)phenol and epichlorohydrin. google.comgoogle.comepo.org |

| 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol | A chlorohydrin intermediate in an alternative synthesis route. researchgate.net |

| alpha-methoxy-4-hydroxyacetophenone | Precursor to 4-(2-methoxyethyl)phenol. google.com |

Precursors for Agrochemicals (e.g., Herbicides)

The structural motifs present in 1-Chloro-4-(2-methoxyethyl)benzene are also found in various agrochemicals. While direct large-scale use in herbicide synthesis is not extensively documented in publicly available literature, its derivatives are relevant to the field. The development of new herbicides often involves the exploration of novel aromatic structures, and building blocks like this compound are valuable in synthesizing candidates for screening. dokumen.pub The functional groups allow for the introduction of toxophoric groups necessary for herbicidal activity. The synthesis of specialty chemicals, which can include agrochemical intermediates, is a noted application.

Monomers and Functional Additives in Polymer Chemistry

In the realm of polymer science, 1-Chloro-4-(2-methoxyethyl)benzene and its derivatives can be utilized as monomers or functional additives. The aromatic ring can be incorporated into the backbone of polymers to enhance thermal stability and mechanical properties. The methoxyethyl group can provide polarity and influence the solubility and processing characteristics of the resulting polymer. Furthermore, the chloro- group offers a site for post-polymerization modification, allowing for the introduction of other functional groups to tailor the polymer's properties for specific applications. ontosight.ai

Role in Specialty Chemical Production

1-Chloro-4-(2-methoxyethyl)benzene is a recognized intermediate in the production of various specialty chemicals. These are chemicals produced in smaller quantities for specific applications, often requiring multi-step syntheses. The versatility of this compound allows it to be a starting point for a range of molecules with tailored properties for use in industries such as electronics, coatings, and performance materials.

Development of Functional Materials and Designed Architectures

The development of functional materials with specific optical, electronic, or thermal properties often relies on the precise design of their molecular components. 1-Chloro-4-(2-methoxyethyl)benzene serves as a building block in the synthesis of such materials. By incorporating this unit into larger molecular architectures, researchers can influence the material's bulk properties. For instance, the presence of the chlorine atom can be exploited in cross-linking reactions to create robust polymer networks, while the methoxyethyl group can impact the material's interaction with other substances or its self-assembly behavior.

Derivatization and Analogue Synthesis Research

Structural Modifications at the Benzene (B151609) Ring

The aromatic core of 1-Chloro-4-(2-methoxyethyl)benzene provides multiple avenues for structural diversification, including the substitution of the existing halogen and the introduction of new functional groups.

The chlorine atom at the C4 position of the benzene ring is a common point for modification. Replacing it with other halogens—such as fluorine, bromine, or iodine—can significantly alter the electronic properties and reactivity of the molecule. The electronegativity and size of the halogen substituent influence factors like the dipole moment, lipophilicity, and metabolic stability of the resulting analogues.

For instance, the fluorine analogue, 1-Fluoro-4-(1-methoxyethyl)benzene, has been generated, though sometimes as a minor product alongside chloro derivatives in certain oxidation reactions. The stronger electron-withdrawing nature of chlorine compared to fluorine can accelerate nucleophilic aromatic substitution reactions. Conversely, studies on the dehalogenation of 4-halogenated anilines have shown that a fluorine substituent is more easily eliminated from an aromatic ring in certain cytochrome P450-catalyzed reactions than chloro, bromo, or iodo substituents, a rate that appears to correlate with the electronegativity of the halogen. nih.gov

Bromo- and iodo-analogues have also been synthesized. 1-Bromo-4-(2-methoxyethyl)benzene is a known derivative, expanding the library of halogenated compounds. Furthermore, radioiodinated analogues, such as those incorporating iodine-125, have been developed for use as potential radiotracers. umich.edu The synthesis of one such complex molecule involved the acylation of chlorobenzene (B131634) with 4-iodobenzoyl chloride, effectively creating a molecule with both chloro and iodo-phenyl moieties. umich.edu

| Compound Name | Halogen Substituent | Key Research Finding | Reference |

|---|---|---|---|

| 1-Fluoro-4-(1-methoxyethyl)benzene | Fluorine | Generated alongside chloro derivatives in oxidation reactions. Fluorine's electronegativity influences reaction pathways. | |

| 1-Bromo-4-(2-methoxyethyl)benzene | Bromine | Synthesized as a direct analogue for comparative studies. | |

| (4-Chlorophenyl)(4-iodophenyl) Methoxy-based Analogue | Iodine | Synthesized for evaluation as a potential radiotracer for the GABA uptake system. umich.edu | umich.edu |

Beyond altering the halogen, the benzene ring can be further functionalized to introduce a wide range of chemical groups, thereby modulating the molecule's properties. For example, the introduction of a second methoxy (B1213986) group to form 1-methoxy-4-(2-methoxyethyl)benzene (B146634) has been documented. nih.gov Similarly, the introduction of ethynyl (B1212043) groups via Sonogashira coupling has been explored for related fluorinated structures, enabling applications in click chemistry.

The synthesis of isomers, such as moving the chloro or methoxyethyl groups to other positions on the ring (ortho or meta), is another strategy. The synthesis of 4-(2-methoxyethyl)phenol (B22458), a key precursor, also brings attention to its ortho and meta isomers, which could be used to generate positional isomers of the title compound. researchgate.net Such modifications are crucial for exploring the spatial requirements of biological targets.

| Compound Name | Added Functionality | Synthetic Approach/Application | Reference |

|---|---|---|---|

| 1-methoxy-4-(2-methoxyethyl)benzene | Methoxy group | Created as an analogue with altered electronic properties. nih.gov | nih.gov |

| 1-chloro-4-iodo-2-(4-methoxybenzyl)benzene | Iodo and Methoxybenzyl groups | A complex analogue indicating multisite functionalization is possible. chemicalbook.com | chemicalbook.com |

| 1-fluoro-4-(phenylethynyl)benzene derivatives | Ethynyl group | Introduced via Sonogashira coupling for applications in click chemistry. |

Alterations of the Methoxyethyl Side Chain

The methoxyethyl side chain is a critical component of the molecule's identity and offers significant opportunities for modification, including changes to the ether linkage and the length or branching of the alkyl chain.

The ether group is a key functional feature that can be modified to influence properties like solubility, stability, and hydrogen bonding capacity. One common alteration is changing the methyl group of the ether to a larger alkyl or a more stable group. For example, replacing the methoxy group with a tert-butoxy (B1229062) moiety has been suggested to improve stability. The synthesis of an ethoxy analogue, 1-(2-ethoxyethyl)benzene, has also been reported, demonstrating the feasibility of varying the alkoxy component. bris.ac.uk

A more fundamental modification involves replacing the oxygen atom of the ether with another heteroatom, such as sulfur, to create a thioether analogue. The synthesis of rac-1-[(2-methoxyethyl)sulfanyl]-2-[(2-methoxyethyl)sulfinyl]benzene demonstrates that the ether oxygen can be replaced by sulfur, and further oxidized to a sulfoxide (B87167), creating analogues with different coordination properties. researchgate.net

| Analogue Type | Modification | Example Compound | Reference |

|---|---|---|---|

| Alkoxy Variation | Methyl to Ethyl | 1-(2-Ethoxyethyl)benzene | bris.ac.uk |

| Alkoxy Variation | Methyl to tert-Butyl | 1-(tert-butoxy)-4-(2-methoxyethyl)benzene (B1274173) | |

| Alkoxy Variation | Methoxy to Fluoroethoxy | 1-(2-Fluoroethoxy)-based analogues | nih.gov |

| Heteroatom Substitution | Oxygen to Sulfur (Thioether) | rac-1-[(2-methoxyethyl)sulfanyl]-2-[(2-methoxyethyl)sulfinyl]benzene | researchgate.net |

Altering the length and branching of the alkyl portion of the methoxyethyl side chain can impact the molecule's conformation, lipophilicity, and interaction with biological targets. Research on other chemical series has established a clear relationship between alkyl chain length and biological activity, providing a strong rationale for such modifications. nih.gov

Examples of this strategy include extending the ethyl chain to a propyl chain, as seen in the synthesis of 4-(2-methoxypropyl)phenol, an intermediate for metoprolol (B1676517) analogues. google.com A similar increase in potency was observed in a different inhibitor series when a 2-methoxyethyl substituent was lengthened to a 3-methoxypropyl group. acs.org Introducing branching to the alkyl chain, as in 1-Chloro-4-(2-methylpropyl)benzene, is another method to explore the steric requirements of binding pockets or to alter metabolic pathways. spectrabase.com

| Modification | Example Compound | Significance | Reference |

|---|---|---|---|

| Chain Extension | 4-(2-Methoxypropyl)phenol | Serves as an intermediate for analogues with longer side chains. google.com | google.com |

| Chain Extension | 3-Methoxypropyl substituted analogue | Lengthening the chain from ethyl to propyl resulted in a gain of potency in a related series. acs.org | acs.org |

| Chain Branching | 1-Chloro-4-(2-methylpropyl)benzene | Introduces steric bulk to probe structure-activity relationships. spectrabase.com | spectrabase.com |

Synthesis of Chiral Analogues for Stereochemical Studies

Introducing a chiral center into the structure of 1-Chloro-4-(2-methoxyethyl)benzene or its analogues allows for the study of stereochemistry, which is fundamental in medicinal chemistry as enantiomers often exhibit different biological activities. A chiral version of a closely related analogue, 1-Chloro-4-[(1S)-1-methoxyethyl]benzene, has been synthesized and serves as a crucial intermediate in the preparation of the antidiabetic agent dapagliflozin.

The synthesis of such chiral compounds often relies on either using enantiopure starting materials or employing asymmetric synthesis methodologies. General strategies for creating chiral molecules can involve the use of chiral auxiliaries or catalysts to control the stereochemical outcome of a reaction, as seen in the broader field of asymmetric synthesis. nih.govnih.gov

| Compound Name | Chirality | Application/Significance | Reference |

|---|---|---|---|

| 1-Chloro-4-[(1S)-1-methoxyethyl]benzene | (S)-enantiomer | Key intermediate in the synthesis of dapagliflozin, highlighting the importance of stereochemistry for pharmaceutical activity. |

Structure-Reactivity and Structure-Property Relationship Studies

Research into the derivatization of 1-Chloro-4-(2-methoxyethyl)benzene and its analogs focuses on understanding how systematic changes to its molecular architecture influence its chemical reactivity and physicochemical properties. Key areas of investigation include the electronic effects of substituents on the aromatic ring and the steric and electronic influence of the side chain.

Influence of Substituents on Aromatic Ring Reactivity

The reactivity of the benzene ring in 1-Chloro-4-(2-methoxyethyl)benzene is influenced by its substituents. The chlorine atom is an ortho-, para-directing deactivator for electrophilic aromatic substitution, while the (2-methoxyethyl)alkyl group is an ortho-, para-directing activator. For nucleophilic aromatic substitution, the reaction is challenging but can proceed under harsh conditions, often involving intermediates like benzyne (B1209423). For instance, the reaction of the related compound 1-chloro-4-methylbenzene with hot sodium hydroxide (B78521) yields a mixture of products, demonstrating the complexity of such substitutions. vaia.com

The electronic nature of substituents on analogous aromatic structures is a key determinant of biological activity. In studies on quinazoline (B50416) derivatives designed as EGFR kinase inhibitors, the placement of hydrophobic groups like fluorine, chlorine, or bromine, and hydrophilic groups such as hydroxyl or methoxy, significantly altered the inhibitory activity. mdpi.com For example, introducing a fluorine substituent at a specific position on a benzamide (B126) moiety was found to be vital for inhibitory activity against EGFR. mdpi.com This highlights how halogen and methoxy groups, present in 1-Chloro-4-(2-methoxyethyl)benzene, can be critical for molecular interactions in a biological context.

Structure-Property Relationship Studies

Quantitative structure-property relationship (QSPR) models are mathematical tools used to correlate a molecule's chemical structure with its physical and chemical properties. mdpi.com The properties of 1-Chloro-4-(2-methoxyethyl)benzene can be understood by comparing it with its parent structures and analogs. The introduction of the methoxyethyl group to a chlorobenzene scaffold or a chlorine atom to a methoxyethylbenzene scaffold alters properties like boiling point, density, and solubility.

The table below compares the predicted and experimental properties of 1-Chloro-4-(2-methoxyethyl)benzene with related compounds, illustrating the effect of individual functional groups.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Predicted Density (g/cm³) | Predicted logP | Predicted Water Solubility (g/L) |

|---|---|---|---|---|---|

| 1-Chloro-4-(2-methoxyethyl)benzene | C₉H₁₁ClO | 170.63 | 1.086 ± 0.06 hoffmanchemicals.com | 2.81 | 0.14 |

| (2-Methoxyethyl)benzene (B124563) | C₉H₁₂O | 136.19 | 0.965 | 2.17 foodb.ca | 0.25 foodb.ca |

| 1-Chloro-4-methoxybenzene | C₇H₇ClO | 142.58 | 1.167 | 2.63 chemeo.com | 0.21 |

Data for 1-Chloro-4-(2-methoxyethyl)benzene, (2-Methoxyethyl)benzene, and 1-Chloro-4-methoxybenzene are sourced from computational predictions and experimental data where available. hoffmanchemicals.comfoodb.cachemeo.com logP and water solubility are key indicators of a compound's environmental fate and bioavailability.

Structure-Activity Relationships in Biologically Active Derivatives